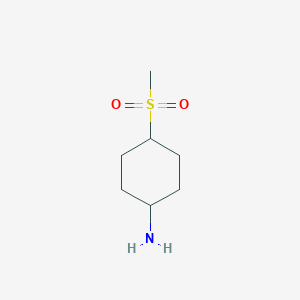

4-Methanesulfonylcyclohexan-1-amine

Vue d'ensemble

Description

4-Methanesulfonylcyclohexan-1-amine, also known as 4- (methanesulfonylmethyl)cyclohexan-1-amine hydrochloride, is a chemical compound with the molecular formula C8H17NO2S . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 227.76 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis

This compound hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 227.76 .Applications De Recherche Scientifique

Synthesis and Stereochemistry

- Stereospecific Substitution Reactions : 4-Methanesulfonylcyclohexan-1-amine plays a role in stereospecific substitution reactions. For example, optically pure 1-(pyridinyl)ethyl methanesulfonates, when reacted with primary amines, result in N-substituted 1-(2-pyridinyl)ethylamines with inversion of configuration. This method has been used for preparing optically pure and meso triamine ligands (Uenishi et al., 2004).

Chemical Synthesis and Catalysis

- Catalysis in Organic Synthesis : Methanesulfonic acid (MSA), closely related to this compound, has been found efficient in catalyzing the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles from primary amines and sodium azide, indicating its potential role in facilitating various organic reactions (Hossein, Kiani, & Moradian, 2013).

- In Glycosylation Reactions : Diarylborinic acid-catalyzed couplings of glycosyl methanesulfonates with pyranoside and furanoside acceptors use methanesulfonate donors, suggesting the application of methanesulfonate derivatives in complex carbohydrate synthesis (D’Angelo & Taylor, 2016).

Environmental Chemistry and Particle Formation

- Impact on Particle Formation in the Atmosphere : Studies on methanesulfonic acid-driven particle formation enhanced by monoethanolamine, a process closely related to the chemistry of this compound, offer insights into atmospheric chemistry and environmental science. These findings are crucial in understanding the role of such compounds in aerosol nucleation and growth (Shen et al., 2019).

Drug Synthesis and Modification

- Applications in Drug Synthesis : The chemistry of this compound is relevant in the synthesis of various drugs and pharmaceutical compounds. For instance, the preparation of 4-N-alkyl derivatives from 4-N-methanesulfonyl cytosine derivatives under moderate conditions exemplifies its use in modifying nucleoside structures, which are crucial in drug design (Markiewicz, Kierzek, & Hemes, 1987).

Safety and Hazards

The compound is associated with certain safety hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

It is known that sulfonamides, a class of compounds to which 4-methanesulfonylcyclohexan-1-amine belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folate synthesis pathway in bacteria .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by interfering with folic acid synthesis .

Propriétés

IUPAC Name |

4-methylsulfonylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBQDPPRIPJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)

![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B3072289.png)

![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)